What is the chemical structure of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylicacid
What is the chemical structure of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylicacid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic structures and explore novel chemical space with enhanced three-dimensional complexity.[1] This guide provides a comprehensive technical overview of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid, a unique and valuable building block for the synthesis of novel therapeutics. We will delve into its chemical structure, plausible synthetic routes, predicted physicochemical and spectroscopic properties, and its potential applications in drug discovery, grounded in the broader context of spirocyclic oxetanes as valuable pharmacophores.
Introduction: The Strategic Value of Spirocyclic Scaffolds
The design and synthesis of novel molecular scaffolds are cornerstones of modern drug discovery. Spirocycles, characterized by two rings sharing a single atom, offer a rigid and three-dimensionally defined framework.[1] This inherent structural rigidity can lead to improved target selectivity and reduced off-target effects by pre-organizing appended pharmacophoric groups in a specific spatial orientation. Furthermore, the incorporation of heteroatoms, such as oxygen and nitrogen, into these spirocyclic systems introduces opportunities for hydrogen bonding and other key interactions with biological targets, while also modulating physicochemical properties like solubility and lipophilicity.[2]
The 2-oxa-7-azaspiro[3.4]octane core, in particular, combines the desirable features of a strained oxetane ring with a five-membered azacyclic system. Oxetanes have been shown to be valuable replacements for gem-dimethyl and carbonyl groups, often leading to improved metabolic stability and aqueous solubility.[1] The azaspiro[3.4]octane framework itself is being explored as a bioisostere for commonly used fragments like piperidine and morpholine.[1]
Chemical Identity and Structure
2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid is a heterocyclic organic compound with the following key identifiers:
| Property | Value |
| CAS Number | 2137470-25-6 |
| Molecular Formula | C₇H₁₁NO₃ |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid |
The chemical structure consists of a four-membered oxetane ring and a five-membered pyrrolidine ring, with the pyrrolidine ring bearing a carboxylic acid group at the 6-position. The two rings are joined by a spirocyclic carbon atom.
Caption: Chemical structure of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid.
Synthesis Strategies
Proposed Retrosynthetic Analysis:
A logical retrosynthetic disconnection would involve breaking the bonds formed during a cycloaddition. The target molecule could be conceptually derived from an exocyclic methylene oxetane and an azomethine ylide generated in situ from a suitable precursor.
Caption: Retrosynthetic approach for 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid.
Plausible Synthetic Protocol:
-
Preparation of the Dipolarophile: 3-Methyleneoxetane can be synthesized from 3-oxo-oxetane via a Wittig reaction or other olefination methods.
-
In Situ Generation of the Azomethine Ylide: An azomethine ylide precursor, such as an N-benzylglycine ethyl ester, can be deprotonated with a suitable base (e.g., DBU) in the presence of a Lewis acid (e.g., LiBr) to generate the reactive 1,3-dipole.
-
[3+2] Cycloaddition: The in situ generated azomethine ylide would then react with 3-methyleneoxetane in a [3+2] cycloaddition to form the spirocyclic core. This reaction would likely yield a racemic mixture of the product.
-
Deprotection and Hydrolysis: The N-benzyl protecting group can be removed via hydrogenolysis (e.g., H₂, Pd/C). Subsequent hydrolysis of the ethyl ester under acidic or basic conditions would yield the final carboxylic acid product.
Self-Validating System: The success of each step can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the structure of intermediates and the final product can be confirmed by NMR, Mass Spectrometry, and IR spectroscopy.
Physicochemical Properties and Reactivity
The unique spirocyclic structure of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid imparts a distinct set of physicochemical properties:
| Property | Predicted Characteristic | Rationale |
| Solubility | Likely soluble in polar protic solvents (water, methanol, ethanol) and polar aprotic solvents (DMSO, DMF). | Presence of a carboxylic acid and an amine group, which can participate in hydrogen bonding. |
| Lipophilicity (LogP) | Expected to have a relatively low LogP value. | The presence of multiple heteroatoms (two oxygens and one nitrogen) increases polarity. |
| Acidity/Basicity | Amphoteric nature. The carboxylic acid is acidic, and the secondary amine is basic. | The pKa of the carboxylic acid is expected to be in the typical range for amino acids, while the pKa of the secondary amine will be influenced by the ring strain. |
| Reactivity | The carboxylic acid can undergo standard transformations such as esterification and amidation. The secondary amine is nucleophilic and can be alkylated or acylated. The oxetane ring, while relatively stable, can be susceptible to ring-opening under strong acidic or nucleophilic conditions. | Standard functional group reactivity. |
Predicted Spectroscopic Data
While experimental spectra for this specific compound are not widely published, we can predict the key spectroscopic features based on analogous structures.
5.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the rigid, non-planar structure and the presence of multiple chiral centers. Key expected signals include:
-
Oxetane Protons: Methylene protons of the oxetane ring are expected to appear as multiplets in the range of δ 4.0-5.0 ppm.
-
Pyrrolidine Protons: The protons on the pyrrolidine ring will likely appear as a series of complex multiplets in the range of δ 2.5-4.0 ppm. The proton at the 6-position, adjacent to the carboxylic acid, would be expected to be downfield.
-
NH Proton: A broad singlet corresponding to the amine proton, the chemical shift of which will be dependent on the solvent and concentration.
-
OH Proton: A broad singlet for the carboxylic acid proton, typically observed downfield (>10 ppm).
5.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum would provide key information about the carbon framework:
-
Spirocyclic Carbon: A quaternary carbon signal, typically in the range of δ 60-80 ppm.
-
Oxetane Carbons: Methylene carbons of the oxetane ring are expected in the range of δ 70-85 ppm.
-
Pyrrolidine Carbons: Carbons of the pyrrolidine ring would appear in the range of δ 40-70 ppm.
-
Carboxyl Carbon: The carbonyl carbon of the carboxylic acid would be observed significantly downfield, typically in the range of δ 170-180 ppm.
5.3. Mass Spectrometry
Under electrospray ionization (ESI) conditions, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 158.08.
5.4. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
N-H Stretch (Amine): A moderate absorption band around 3300-3500 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-O Stretch (Oxetane): A characteristic C-O stretching band for the oxetane ring, typically in the range of 950-1000 cm⁻¹.
Applications in Drug Discovery
2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from several key features:
-
Scaffold for Library Synthesis: The carboxylic acid and secondary amine functionalities provide two orthogonal points for diversification, allowing for the rapid generation of libraries of compounds for high-throughput screening.
-
Bioisosteric Replacement: The 2-oxa-7-azaspiro[3.4]octane core can be used as a more three-dimensional and potentially metabolically more stable bioisostere for morpholine or piperidine, which are common motifs in many approved drugs.[1]
-
Modulation of Physicochemical Properties: The incorporation of this spirocyclic scaffold can be a strategic approach to fine-tune the solubility, lipophilicity, and metabolic stability of a lead compound.[1]
Potential Therapeutic Areas:
Given the prevalence of spirocyclic scaffolds in modern drug discovery, derivatives of 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid could be investigated for a wide range of therapeutic targets, including but not limited to:
-
Central Nervous System (CNS) Disorders: The rigid conformation can be advantageous for targeting specific receptor subtypes in the CNS.
-
Oncology: As a novel scaffold, it can be used to develop inhibitors of kinases or other enzymes implicated in cancer.
-
Infectious Diseases: The unique three-dimensional shape may lead to novel interactions with viral or bacterial targets.
Conclusion
2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid represents a promising and versatile building block for medicinal chemists and drug discovery professionals. Its unique spirocyclic structure, combining the favorable properties of an oxetane ring with a functionalized azacyclic system, provides a robust platform for the design and synthesis of novel, three-dimensional drug candidates. While detailed experimental data for this specific molecule is emerging, a strong foundation of knowledge from related spirocyclic systems allows for a confident exploration of its potential. As the demand for novel chemical matter continues to grow, scaffolds like 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
-
An improved synthesis of 2-oxa-7-azaspiro[2]nonane and analogs as novel reagents in medicinal chemistry. Request PDF. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Spiro(3.4)octane. PubChem. Available at: [Link]
-
IR Spectroscopy of Hydrocarbons. Available at: [Link]
-
¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride. PubChemLite. Available at: [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. SIOC Journals. Available at: [Link]
